

Application Notes & Protocols: Isolation and Purification of Nigranoic Acid from *Schisandra chinensis*

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Nigranoic acid**

Cat. No.: **B191970**

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nigranoic acid, a bioactive triterpenoid found in *Schisandra chinensis*, has garnered significant interest for its potential therapeutic properties. This document provides a detailed methodology for the efficient isolation and purification of **Nigranoic acid** from the stems of *Schisandra chinensis*. The protocol employs a two-step process involving macroporous resin column chromatography for initial enrichment, followed by high-speed counter-current chromatography (HSCCC) for final purification. This method has been demonstrated to yield high-purity **Nigranoic acid** suitable for further research and development.

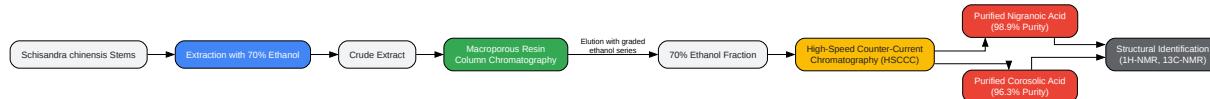
Data Presentation

The following table summarizes the quantitative data from the preparative separation of **Nigranoic acid** from a 100 mg sample of the 70% ethanol fraction of *Schisandra chinensis* crude extract.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Compound	Amount from 100 mg Sample (mg)	Purity (%)	Recovery (%)
Nigranoic acid	9.5	98.9	91.7
Corosolic acid	16.4	96.3	90.6

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation and purification of **Nigranoic acid** from *Schisandra chinensis*.



[Click to download full resolution via product page](#)

Caption: Workflow for **Nigranoic Acid** Purification.

Experimental Protocols

Preparation of Crude Extract

Objective: To extract triterpenoids, including **Nigranoic acid**, from the dried stems of *Schisandra chinensis*.

Materials:

- Dried stems of *Schisandra chinensis*
- 70% (v/v) Ethanol in water
- Grinder or mill

- Large extraction vessel
- Rotary evaporator

Protocol:

- Grind the air-dried stems of *Schisandra chinensis* into a coarse powder.
- Macerate the powdered plant material in 70% ethanol at room temperature. The recommended solvent-to-solid ratio is 10:1 (L:kg).
- Allow the extraction to proceed for 24 hours with occasional agitation.
- Filter the extract to separate the plant material from the liquid.
- Repeat the extraction process on the plant residue two more times to ensure complete extraction.
- Combine the filtrates from all three extractions.
- Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Enrichment by Macroporous Resin Column Chromatography

Objective: To perform a preliminary separation and enrichment of the triterpenoid fraction from the crude extract.

Materials:

- Crude extract of *Schisandra chinensis*
- Macroporous adsorption resin (e.g., Amberlite XAD-7 or equivalent)
- Chromatography column
- Graded series of ethanol in water (e.g., 30%, 50%, 70%, 95% v/v)

- Fraction collector

Protocol:

- Prepare a slurry of the macroporous resin in water and pack it into a chromatography column.
- Equilibrate the column by washing with deionized water until the eluent is clear.
- Dissolve the crude extract in a minimal amount of the initial mobile phase (water) and load it onto the column.
- Wash the column with deionized water to remove highly polar impurities.
- Elute the column sequentially with a graded series of ethanol solutions (e.g., 30%, 50%, 70%, and 95% ethanol).
- Collect the fractions for each ethanol concentration.
- Analyze the fractions (e.g., by TLC or HPLC) to identify the fraction containing **Nigranoic acid**. The 70% ethanol fraction is reported to be enriched with **Nigranoic acid** and Corosolic acid.[\[1\]](#)[\[2\]](#)
- Concentrate the 70% ethanol fraction using a rotary evaporator to dryness. This will serve as the sample for HSCCC.

Purification by High-Speed Counter-Current Chromatography (HSCCC)

Objective: To isolate and purify **Nigranoic acid** from the enriched 70% ethanol fraction.

Materials:

- Enriched 70% ethanol fraction
- HSCCC instrument
- Two-phase solvent system: Chloroform-n-butanol-methanol-water (10:0.5:7:4, v/v/v/v)

- HPLC system for purity analysis

Protocol:

- Preparation of the Two-Phase Solvent System:
 - Mix chloroform, n-butanol, methanol, and water in the specified ratio (10:0.5:7:4, v/v/v/v) in a separatory funnel.
 - Shake the mixture vigorously and allow it to stand until the two phases are clearly separated.
 - The upper phase will be used as the stationary phase, and the lower phase as the mobile phase.
- HSCCC Instrument Setup and Operation:
 - Fill the HSCCC column entirely with the upper phase (stationary phase).
 - Set the apparatus to rotate at the desired speed (e.g., 850 rpm).
 - Pump the lower phase (mobile phase) into the column at a specific flow rate (e.g., 1.5 mL/min) until hydrodynamic equilibrium is reached, as indicated by the emergence of the mobile phase from the outlet.
- Sample Injection and Separation:
 - Dissolve a known amount of the dried 70% ethanol fraction (e.g., 100 mg) in a small volume of the biphasic solvent system (e.g., a 1:1 mixture of the upper and lower phases).
 - Inject the sample solution into the column through the injection valve.
 - Continue to pump the mobile phase through the column.
- Fraction Collection and Analysis:
 - Monitor the effluent from the column with a UV detector (e.g., at 210 nm).

- Collect fractions based on the peaks observed in the chromatogram.
- Analyze the collected fractions by HPLC to determine the purity of the isolated compounds.
- Combine the fractions containing pure **Nigranoic acid**.

• Final Processing:

- Evaporate the solvent from the combined pure fractions under reduced pressure to obtain purified **Nigranoic acid**.
- Confirm the structure of the purified compound using spectroscopic methods such as ¹H-NMR and ¹³C-NMR.[1][2][3]

Structural Identification

The identity and structure of the purified **Nigranoic acid** should be confirmed by spectroscopic analysis. The obtained ¹H-NMR and ¹³C-NMR data should be compared with published data for **Nigranoic acid**.[1][2][3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [PDF] Purification of two triterpenoids from *Schisandra chinensis* by macroporous resin combined with high-speed counter-current chromatography. | Semantic Scholar [semanticscholar.org]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [Application Notes & Protocols: Isolation and Purification of Nigranoic Acid from *Schisandra chinensis*]. BenchChem, [2025]. [Online PDF]. Available

at: [\[https://www.benchchem.com/product/b191970#methods-for-isolation-and-purification-of-nigranoic-acid-from-schisandra-chinensis\]](https://www.benchchem.com/product/b191970#methods-for-isolation-and-purification-of-nigranoic-acid-from-schisandra-chinensis)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com